BenchChemオンラインストアへようこそ!

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide

Translation initiation inhibition eIF4H BindingDB

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide (CAS 1351600-15-1) is a heterocyclic small molecule (MF: C17H16N6O2S; MW: 368.42 g/mol) featuring a pyrazolyl-pyridazine core linked via a thioether bridge to an N-(3-acetamidophenyl)acetamide moiety. The compound contains four aromatic rings (one benzene, two imidazole/pyrazole, one pyridazine) and nine heteroatoms, yielding a topological polar surface area of 90.50 Ų and a calculated logP of 1.44, placing it within Lipinski's Rule of Five for oral drug-likeness.

Molecular Formula C17H16N6O2S
Molecular Weight 368.42
CAS No. 1351600-15-1
Cat. No. B2715738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide
CAS1351600-15-1
Molecular FormulaC17H16N6O2S
Molecular Weight368.42
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C17H16N6O2S/c1-12(24)19-13-4-2-5-14(10-13)20-16(25)11-26-17-7-6-15(21-22-17)23-9-3-8-18-23/h2-10H,11H2,1H3,(H,19,24)(H,20,25)
InChIKeyCLUACQKYCFXNJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide (CAS 1351600-15-1): Structural Identity and Procurement Baseline


2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide (CAS 1351600-15-1) is a heterocyclic small molecule (MF: C17H16N6O2S; MW: 368.42 g/mol) featuring a pyrazolyl-pyridazine core linked via a thioether bridge to an N-(3-acetamidophenyl)acetamide moiety [1]. The compound contains four aromatic rings (one benzene, two imidazole/pyrazole, one pyridazine) and nine heteroatoms, yielding a topological polar surface area of 90.50 Ų and a calculated logP of 1.44, placing it within Lipinski's Rule of Five for oral drug-likeness [2]. It belongs to the pyrazolylpyridazine thioether acetamide class, a non-fused biheterocyclic scaffold recognized for its broad potential in kinase inhibition, enzyme modulation, and antitarget engagement [3]. As of 2026, no primary research articles or patents report biological activity data specifically for this compound, and it has not been indexed in ChEMBL, PubChem BioAssay, or PubMed with quantitative pharmacology [1]. This evidence guide therefore relies on class-level inference and cross-study comparison with structurally proximal analogs to define its potential differentiation.

Why 2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide Cannot Be Replaced by Generic Pyridazinyl-Thioacetamide Analogs


The pyridazin-3-ylthioacetamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the 6-position heterocyclic substituent and the amide-side aryl group. Replacing the 6-pyrazol-1-yl substituent with a 6-phenyl group shifts target engagement from kinase-associated pathways toward KCC2 cotransporter inhibition, as demonstrated by VU0240551 (6-phenyl analog, KCC2 IC50 = 560 nM) . Conversely, substituting the N-(3-acetamidophenyl) group with N-(4-methylthiazol-2-yl) or unsubstituted acetamide eliminates the hydrogen-bonding and hydrophobic contacts provided by the 3-acetamidophenyl moiety, which is known to confer nanomolar potency in kinase contexts (e.g., FLT3-TKD IC50 = 1.47 nM for a related 3-acetamidophenyl benzimidazole) [1]. Furthermore, the thioether linker is mechanistically distinct from amino or ether linkers; pyrazolylpyridazine amines exhibit α-glucosidase inhibition (IC50 = 19.27 µM for the best compound 5g), whereas thioether analogs of the phenyl series engage telomerase/JAK1/STAT3/TLR4 pathways [2]. These divergent SAR trajectories mean that two compounds sharing the same core but differing at a single substituent position cannot be assumed interchangeable for target-focused screening or SAR campaigns.

Quantitative Differentiation Evidence for 2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide vs. Closest Analogs


6-Position Heterocycle Swap: Pyrazol-1-yl vs. Furan-2-yl in eIF4H Binding Affinity

The closest analog with published quantitative binding data is N-(3-acetamidophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide (BindingDB BDBM61394), which differs solely at the 6-position heterocycle (furan-2-yl vs. pyrazol-1-yl). This furan analog exhibited an IC50 of 10.3 µM against eukaryotic translation initiation factor 4H (eIF4H) in a Sanford-Burnham Center for Chemical Genomics assay [1]. The pyrazol-1-yl replacement introduces an additional nitrogen capable of acting as a hydrogen-bond acceptor and alters the electrostatic potential of the heterocycle, which is predicted to shift target preference toward kinase ATP-binding pockets where pyrazole nitrogens frequently coordinate the hinge region [2]. No direct eIF4H data exists for the pyrazol-1-yl analog; however, the structural divergence at this single position is sufficient to reroute target engagement, as evidenced by the functional divergence between 6-phenyl (KCC2, IC50 = 560 nM) and 6-pyrazol-1-yl (kinase-associated) chemotypes within the same scaffold family .

Translation initiation inhibition eIF4H BindingDB Thioether SAR

Telomerase/JAK1/STAT3/TLR4 Multi-Target Engagement: Pyrazol-1-yl vs. 6-Phenyl Scaffold Differentiation

The 6-phenyl series N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide was extensively characterized by Shaldam et al. (2024). The lead compound 4l achieved 64.95% telomerase inhibition, JAK1 inhibition (0.46-fold change vs. pacritinib reference at 0.33-fold), STAT3 inhibition (0.22-fold change vs. sorafenib at 0.33-fold), and TLR4 downregulation (0.81-fold change vs. resatorvid at 0.29-fold) [1]. Compound 4l also reduced tumor size and mass in a Solid Ehrlich Carcinoma (SEC) mouse model in vivo [1]. The target compound replaces the 6-phenyl group with 6-pyrazol-1-yl, a bioisosteric substitution that introduces an additional H-bond acceptor and alters π-stacking geometry. While no direct telomerase/JAK/STAT data exists for the pyrazol-1-yl analog, class-level inference from pyrazolopyridazine p38α MAPK inhibitors (which achieve single-digit nanomolar IC50 and selectivity over 402 kinases in Ambit panels) suggests that pyrazol-1-yl substitution can enhance kinase selectivity relative to phenyl [2]. The 3-acetamidophenyl amide substituent further distinguishes the target compound from the Shaldam series, whose N-phenyl substituents were optimized for telomerase binding.

Telomerase inhibition JAK1/STAT3 pathway Multi-target antitumor Pyridazine SAR

Physicochemical Drug-Likeness Differentiation: TPSA and logP Compared to 6-Phenyl and 6-Furan Analogs

The target compound exhibits a calculated logP of 1.44 and topological polar surface area (TPSA) of 90.50 Ų, with molecular weight 368.42 g/mol, 8 hydrogen-bond acceptors, and 1 hydrogen-bond donor [1]. Compared to the 6-phenyl analog VU0240551 (N-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-ylthio)acetamide, MW 342.44, TPSA ~75 Ų), the pyrazol-1-yl compound has a higher TPSA (+15.5 Ų) and lower logP, which may improve aqueous solubility and reduce hERG binding propensity . Relative to the 6-furan analog (BDBM61394, MW ~382, TPSA ~95 Ų), the pyrazol-1-yl compound offers a balance of polarity and lipophilicity that falls within the optimal range for CNS drug-likeness (2 < TPSA < 90; 2 < logP < 5) [2]. All three analogs comply with Lipinski's Rule of Five, but the pyrazol-1-yl variant uniquely positions its TPSA at the upper boundary of oral bioavailability prediction while maintaining a favorable logP for membrane permeability.

Drug-likeness Lipinski Rule of Five TPSA Physicochemical profiling

Thioether vs. Amine Linker: α-Glucosidase Inhibition Divergence in Pyrazolylpyridazine Chemotypes

Chaudhry et al. (2017) reported that pyrazolylpyridazine amines (amino-linked series) exhibit moderate yeast α-glucosidase inhibition, with the most potent derivative 5g (m-chloro aniline substituent) achieving an IC50 of 19.27 ± 0.005 µM [1]. The target compound replaces the amine linker with a thioether (-S-CH2-CO-NH-), a bioisosteric modification that increases conformational flexibility (additional rotatable bond) and alters electronic distribution at the pyridazine 3-position. Thioether-linked pyridazine acetamides have demonstrated distinct target profiles from their amine counterparts: for example, thioether-linked VU0240551 (6-phenyl) targets KCC2 (IC50 = 560 nM), whereas no KCC2 activity is reported for pyrazolylpyridazine amines . The thioether linker also confers metabolic stability advantages over the amine, as the sulfur atom is less susceptible to N-dealkylation and oxidative metabolism. Without direct α-glucosidase assay data for the thioether analog, the amine-series IC50 serves as a class-level benchmark only.

α-Glucosidase inhibition Linker SAR Pyrazolylpyridazine Thioether bioisostere

Kinase Selectivity Potential of Pyrazol-1-yl Substitution: Inference from Pyrazolopyridazine p38α and BCR-ABL Inhibitors

Pyrazolopyridazine chemotypes have demonstrated remarkable kinase selectivity in published SAR campaigns. Fused pyrazolopyridazine inhibitor 2m achieved selectivity for p38α/β over a panel of 402 other kinases in Ambit kinome screening, with in vivo efficacy at an ED50 of 0.08 mg/kg (LPS-stimulated Lewis rat TNFα model) [1]. In the non-fused series, 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives reported by Hu et al. (2016) achieved BCR-ABL1 kinase IC50 values as low as 8.5 nM (compound 16a) with K562 cellular IC50 < 2 nM [2]. The target compound's 6-(1H-pyrazol-1-yl)pyridazine motif presents the pyrazole N2 nitrogen as a potential hinge-binding element analogous to that exploited by the fused and non-fused pyrazolopyridazine kinase inhibitors. While no kinome profiling data exists for this specific compound, the structural precedent strongly supports its prioritization for kinase panel screening over 6-phenyl or 6-furan analogs, which lack this hinge-binding motif [3].

Kinase selectivity Pyrazolopyridazine p38α MAPK BCR-ABL Kinome profiling

Procurement Purity and Availability Benchmark: Pyrazol-1-yl vs. 3,5-Dimethylpyrazol-1-yl Analogs

The target compound (CAS 1351600-15-1) is commercially available from multiple suppliers at typical research-grade purity of 95% . The unsubstituted pyrazol-1-yl group distinguishes it from the more common 3,5-dimethyl-1H-pyrazol-1-yl analogs (e.g., CAS 311812-76-7, the 3,5-dimethyl thiol precursor), which dominate the published pyrazolylpyridazine literature [1]. The absence of methyl groups on the pyrazole reduces steric bulk (MW 368.42 vs. ~396 for the dimethyl analog) and eliminates potential metabolic liabilities associated with benzylic methyl oxidation. The thiol precursor, 6-(1H-pyrazol-1-yl)pyridazine-3-thiol (CAS 2098005-38-8), is available from Toronto Research Chemicals at 100 mg and 500 mg scales, enabling in-house derivatization for focused library synthesis . In contrast, the 3,5-dimethyl series has been more extensively biologically characterized, making the unsubstituted pyrazol-1-yl compound a less precedented but potentially more selective chemotype.

Chemical procurement Purity specification Building block availability Synthetic tractability

Recommended Research and Procurement Application Scenarios for 2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide


Kinase Panel Screening for Novel Hinge-Binding Chemotypes

Based on the demonstrated nanomolar kinase inhibition (BCR-ABL1 IC50 = 8.5 nM) and kinome-wide selectivity (402-kinase panel) of structurally related pyrazol-1-yl heterocycles [1], this compound is best deployed as a screening candidate in broad kinase panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) to identify its primary kinase target(s). The pyrazol-1-yl N2 nitrogen provides a predicted hinge-binding element absent in 6-phenyl and 6-furan analogs, which have been shown to engage non-kinase targets such as KCC2 (IC50 = 560 nM) and eIF4H (IC50 = 10.3 µM) respectively [2][3]. Procurement of 5–10 mg at ≥95% purity is recommended for initial single-concentration screening at 1 µM and 10 µM against a panel of 50–100 kinases, followed by dose-response confirmation (IC50 determination) for hits showing >50% inhibition.

Structure-Activity Relationship (SAR) Expansion of Pyridazinyl-Thioether Antitumor Agents

The Shaldam et al. (2024) study established that 6-phenylpyridazin-3-ylthioacetamides can achieve multi-target antitumor activity through concurrent telomerase inhibition (64.95%), JAK1/STAT3 pathway suppression, and TLR4 downregulation, with in vivo tumor reduction in the SEC mouse model [1]. This compound serves as a bioisosteric analog in that SAR series, replacing the 6-phenyl group with 6-pyrazol-1-yl. A focused library of 10–20 analogs varying the amide substituent (e.g., cyclohexyl, thiazol-2-yl, phenethyl, isoxazol-3-yl) while keeping the 6-pyrazol-1-yl core constant would systematically explore whether the pyrazol-1-yl substitution enhances or redirects the multi-target profile relative to the 6-phenyl lead series. Procurement of 50–100 mg of the parent compound as a reference standard, plus the thiol precursor (CAS 2098005-38-8) for parallel derivatization, is advised.

Negative Control for eIF4H-Mediated Translation Initiation Assays

The 6-furan analog N-(3-acetamidophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide (BDBM61394) has a confirmed eIF4H IC50 of 10.3 µM [1]. The target compound, differing only at the 6-position heterocycle (pyrazol-1-yl vs. furan-2-yl), is structurally positioned as a selectivity control. If the pyrazol-1-yl analog shows significantly reduced eIF4H inhibition (>50 µM) while retaining activity against kinase targets, it validates the 6-position as a selectivity toggle. Researchers studying translation initiation should procure 5 mg of each analog for side-by-side eIF4H dose-response assays and counter-screening against kinase panels to quantify selectivity window.

Drug-Likeness Benchmarking and In Vitro ADME Profiling

With calculated logP of 1.44, TPSA of 90.50 Ų, and compliance with Lipinski's Rule of Five [1], this compound is well-suited as a baseline for in vitro ADME cassette screening (aqueous solubility, Caco-2 permeability, microsomal stability, plasma protein binding, CYP450 inhibition). Its intermediate TPSA, higher than the 6-phenyl analog (~75 Ų) but lower than the 6-furan analog (~95 Ų), makes it a valuable comparator for correlating polarity with permeability and metabolic stability within the pyridazinyl-thioether series [2]. Procurement of 25–50 mg from a supplier providing ≥95% purity with Certificate of Analysis is recommended for replicate ADME studies.

Quote Request

Request a Quote for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.